

# physical and chemical properties of 5-Bromothiophene-2-boronic acid

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## Compound of Interest

Compound Name: 5-Bromothiophene-2-boronic acid

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An In-depth Technical Guide on **5-Bromothiophene-2-boronic acid**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and common applications of **5-Bromothiophene-2-boronic acid**. It is intended to be a valuable resource for professionals in research, development, and medicinal chemistry.

## Core Properties and Data

**5-Bromothiophene-2-boronic acid** is a versatile organoboron compound widely utilized as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **5-Bromothiophene-2-boronic acid** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	162607-17-2	[1]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> BBrO <sub>2</sub> S	
Molecular Weight	206.85 g/mol	
Appearance	Solid	
Melting Point	95-100 °C	[1]
Assay	≥95%	
Storage Temperature	2-8°C	
SMILES String	OB(O)c1ccc(Br)s1	
InChI	1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H	

## Spectral Data

Detailed spectral data for **5-Bromothiophene-2-boronic acid**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra, are available through various chemical suppliers and databases.[2][3] This information is crucial for structure elucidation and purity assessment.

## Chemical Reactivity and Applications

**5-Bromothiophene-2-boronic acid** is a key reactant in several important organic reactions. Its reactivity is primarily centered around the boronic acid and bromo functional groups.

Key Reactions:

- Suzuki-Miyaura Coupling:** This is one of the most prominent applications, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is extensively used in the synthesis of complex organic molecules.[1][4]
- Sonogashira Coupling:** While less common for the boronic acid moiety itself, the bromo group can participate in Sonogashira coupling reactions, typically after conversion to a more

suitable derivative. However, microwave-assisted Sonogashira reactions involving ethynylarylboronates have been reported.[1]

#### Applications in Synthesis:

This compound serves as a critical intermediate in the synthesis of a variety of target molecules, including:

- Benzotriazole-containing organic sensitizers.[1]
- meso-Polyarylamide-BODIPY hybrids.[1]
- The natural product ratanhine.[1]
- Thiophene-based derivatives with potential spasmolytic activity.[4]
- Novel bioactive molecules for pharmaceutical research.[5]

#### Stability and Storage:

**5-Bromothiophene-2-boronic acid** should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent degradation. Boronic acids, in general, can be susceptible to oxidation and dehydration.[6]

## Experimental Protocols

The following are generalized experimental protocols for reactions involving **5-Bromothiophene-2-boronic acid**. Researchers should optimize these conditions for their specific substrates and desired outcomes.

### General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for similar 2-bromothiophene derivatives and provides a robust starting point.[7][8][9]

#### Materials:

- **5-Bromothiophene-2-boronic acid** (or another arylboronic acid if the thiophene is the halide partner)
- Aryl halide (e.g., 2-bromo-5-substituted-thiophene) (1 equivalent)
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>], 1-5 mol%)
- Base (e.g., Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Potassium phosphate (K<sub>3</sub>PO<sub>4</sub>), 2-3 equivalents)
- Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)
- Inert gas (Nitrogen or Argon)

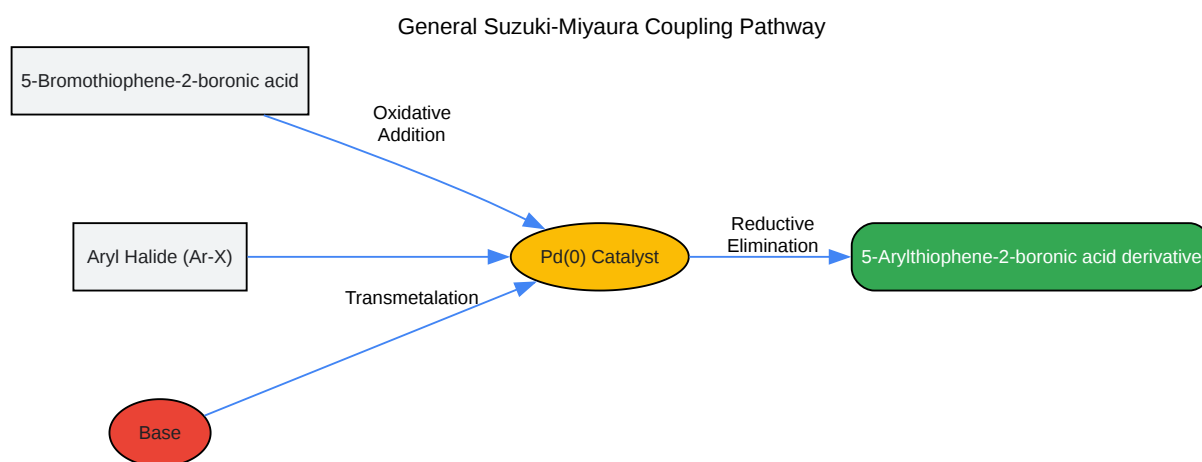
Procedure:

- To a flame-dried reaction vessel, add the aryl halide (1 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
- Seal the vessel and purge with an inert gas for 10-15 minutes.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[\[7\]](#)
- Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, cool the mixture to room temperature.
- Add water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

## Visualizations

The following diagrams illustrate the chemical structure, a key reaction pathway, and a typical experimental workflow.

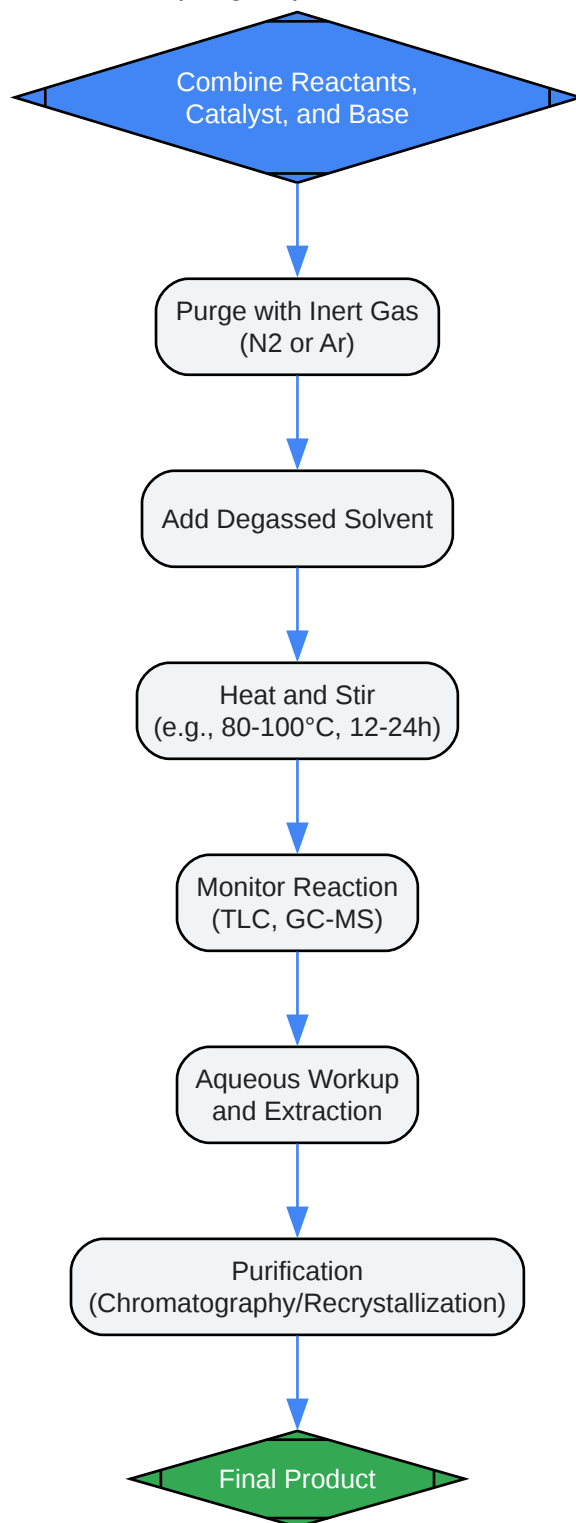
Caption: Chemical structure of **5-Bromothiophene-2-boronic acid**.



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Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling reaction.

## Suzuki Coupling Experimental Workflow



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Caption: General experimental workflow for a Suzuki coupling reaction.

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